1H-Benzotriazole, 1-hydroxy-, ammonium salt

Corrosion Inhibition Copper Electrochemistry

Procure 1H-Benzotriazole, 1-hydroxy-, ammonium salt (HOBt ammonium salt) when your application demands high water solubility unattainable with standard benzotriazole (BTAH). Ideal for aqueous cooling systems, closed-loop water treatment, and water-based UV-stabilized formulations. In peptide synthesis, select this ammonium salt form for superior handling and solubility in automated or solution-phase protocols. Note: copper corrosion inhibition efficiency is lower than BTAH (BTAH ≳ ATA ≫ BTAOH); validate for critical copper protection. ≥95% purity, cold-chain shipped.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
CAS No. 63307-62-0
Cat. No. B1207780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole, 1-hydroxy-, ammonium salt
CAS63307-62-0
Synonyms1-hydroxybenzotriazole
1-hydroxybenzotriazole, ammonium salt
1-hydroxybenzotriazole, sodium salt
HOBt
N-hydroxybenzotriazole
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2O.N
InChIInChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3
InChIKeyURQAMACHHWVNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0): A Water-Soluble HOBt Salt for Specialized Industrial and Research Applications


1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0), also known as HOBt ammonium salt, is a nitrogen-rich heterocyclic organic compound with the molecular formula C₆H₈N₄O and a molecular weight of approximately 152.15 g/mol . Structurally, it is the ammonium salt of 1-hydroxybenzotriazole (HOBt), a derivative of benzotriazole distinguished by the addition of a hydroxyl group at the 1-position [1]. This chemical modification, combined with its ammonium salt form, grants the compound enhanced water solubility compared to its parent HOBt . Consequently, it is primarily valued for its applications as a water-soluble corrosion inhibitor for various metals [2], a stabilizer in UV-sensitive industrial formulations [3], and a specialized additive in peptide synthesis [4].

Why 1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0) Cannot Be Readily Substituted by In-Class Benzotriazole Analogs


Substituting 1H-Benzotriazole, 1-hydroxy-, ammonium salt (BTAOH·NH₄) with other benzotriazole-class compounds—such as unsubstituted benzotriazole (BTAH) or alternative salts—is not straightforward due to significant, quantifiable differences in solubility, corrosion inhibition performance, and application-specific behavior [1]. While BTAH remains the industrial benchmark for copper corrosion protection, BTAOH·NH₄ is specifically chosen for applications where high water solubility is a prerequisite, as seen in aqueous cooling systems and certain industrial formulations [2]. Crucially, experimental data demonstrates that BTAOH and its derivatives exhibit a distinct and often lower inhibition efficiency on copper surfaces in near-neutral chloride solutions compared to BTAH, with the performance trend established as BTAH ≳ ATA ≫ BTAOH [3]. This performance gap means that substituting BTAOH·NH₄ for BTAH in a critical corrosion application without rigorous validation would likely lead to suboptimal or even insufficient protection. Furthermore, in peptide synthesis, the ammonium salt form of HOBt is utilized for its specific handling and solubility properties, differing from the more common HOBt hydrate, making direct molar substitution impractical without adjusting reaction parameters [4].

Quantitative Evidence Guide for 1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0): Performance Against Comparators


Corrosion Inhibition Efficiency on Copper: BTAOH vs. BTAH vs. ATA in Chloride Solution

In a direct experimental comparison, 1-hydroxybenzotriazole (BTAOH) demonstrated significantly lower corrosion inhibition effectiveness on copper than benzotriazole (BTAH) and 3-amino-1,2,4-triazole (ATA) in a near-neutral chloride solution [1]. The experimentally determined trend in inhibition effectiveness was BTAH ≳ ATA ≫ BTAOH. This was attributed to BTAH's and ATA's superior ability to form strong N−Cu chemical bonds in their deprotonated forms and BTAH's unique capacity to form a polymeric [BTA−Cu]n protective film [1].

Corrosion Inhibition Copper Electrochemistry

Comparative Corrosion Inhibition on Copper: 1-OH-BTA vs. BTA vs. 4-OH-BTA in Sulfate Solution

A study using electrochemical polarization and SERS in neutral sulfate solutions established a clear performance hierarchy among benzotriazole and its hydroxylated derivatives [1]. The inhibition effect increased in the order: 1-hydroxybenzotriazole < benzotriazole < 4-hydroxybenzotriazole. The superior performance of 4-hydroxybenzotriazole was linked to its ability to form a more robust, two- or three-dimensional polymeric surface complex [Cu(C₆H₃(OH)N₃)]n, a protective film structure that 1-hydroxybenzotriazole does not form as effectively [1].

Corrosion Inhibition Copper Surface-Enhanced Raman Spectroscopy (SERS)

Gas-Phase Adsorption Energy on Cu(111) Surface: BTAOH vs. BTAH vs. ATA

Density Functional Theory (DFT) calculations were used to model the low-coverage adsorption of three neutral corrosion inhibitors—ATA, BTAH, and BTAOH—onto a perfect Cu(111) surface [1]. The calculated adsorption energies for chemisorption in an upright geometry increased in strength in the order BTAH (-0.40 eV) < BTAOH (-0.53 eV) < ATA (-0.60 eV). For the physisorbed state (parallel geometry), BTAOH had a more exothermic adsorption energy (-0.97 eV) than BTAH (-0.72 eV) [1].

Density Functional Theory (DFT) Adsorption Computational Chemistry

Enhanced Water Solubility: Ammonium Salt vs. Parent HOBt

The target compound is specifically described as a water-soluble form of 1-hydroxybenzotriazole . This is in direct contrast to the parent compound, 1-hydroxybenzotriazole (HOBt), which is reported to be insoluble in water but highly soluble in common organic solvents like acetonitrile and dichloromethane . The ammonium salt modification enables its use in aqueous-based formulations, such as those described in patents for inhibiting corrosion in cooling water systems [1].

Solubility Formulation Chemistry Aqueous Systems

Procurement-Focused Application Scenarios for 1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0)


Aqueous Corrosion Inhibition in Cooling Water and Industrial Fluid Systems

This ammonium salt is ideally suited for aqueous corrosion inhibition applications, such as in cooling towers and closed-loop water systems, where its water solubility is a primary advantage over the insoluble parent HOBt . Patents explicitly describe its use in aqueous mediums to protect ferrous metals [1]. However, as quantified in Section 3, its corrosion inhibition effectiveness on copper is inferior to benzotriazole (BTAH) [2]. Therefore, procurement for this application should be driven by the specific need for a water-soluble agent in a system where BTAH's solubility limitations are problematic, and where the performance differential on copper is acceptable or mitigated by formulation.

Peptide Synthesis as a Specialized HOBt Reagent Form

In peptide chemistry, 1-hydroxybenzotriazole (HOBt) is a critical additive for suppressing racemization during carbodiimide-mediated coupling reactions [3]. The ammonium salt form (CAS 63307-62-0) is procured as an alternative to the more common HOBt hydrate. Its selection may be driven by specific handling or solubility requirements in automated synthesizers or for particular solution-phase reactions. Procurement for this use case is based on the need for the active HOBt moiety in an ammonium salt matrix, not because it offers inherently superior coupling efficiency to other HOBt forms.

Surface Treatment and Adhesion Promotion in Electronics Manufacturing

Recent research has demonstrated that 1-hydroxybenzotriazole (BTAOH) can be effectively used as a corrosion inhibitor during the super-roughening process in printed circuit board (PCB) manufacturing [4]. Its presence not only reduces the corrosion rate of the etching solution but also significantly enhances the interfacial adhesion strength between the copper substrate and epoxy resin [4]. This dual-function capability—providing controlled corrosion and improving material bonding—makes it a valuable procurement target for advanced electronics manufacturing processes.

UV Stabilization in Aqueous Formulations

The compound is noted for its use as a UV stabilizer in various industrial and commercial formulations, with its water solubility being a key differentiator for aqueous-based products [5]. While quantitative data on its stabilization efficiency compared to other UV absorbers is lacking in the provided context, procurement would be based on the necessity of a water-soluble benzotriazole derivative for UV protection in products like water-based coatings, adhesives, or personal care items.

Technical Documentation Hub

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18 linked technical documents
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